4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine
Description
Molecular Formula: C₁₂H₁₅BrFNO₂ Molecular Weight: 304.17 g/mol Structural Features: This compound consists of a morpholine ring connected via an ethyl chain to a 2-bromo-4-fluorophenoxy group.
Properties
IUPAC Name |
4-[2-(2-bromo-4-fluorophenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFCZDKWRJYCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2-chloroethylmorpholine.
Reaction: The 2-bromo-4-fluorophenol undergoes a nucleophilic substitution reaction with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenoxyethyl group or the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
The compound 4-[2-(2-bromo-4-fluorophenoxy)ethyl]morpholine is a morpholine derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. Below, we explore its applications, particularly in scientific research, and provide a comprehensive overview of relevant data and case studies.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds with similar morpholine structures often exhibit significant activity against various diseases, including cancer and bacterial infections.
Studies have shown that this compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. For instance, its ability to inhibit certain enzyme activities can be pivotal in the treatment of specific conditions.
Chemical Synthesis
This morpholine derivative is often utilized in synthetic chemistry as an intermediate for producing more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced properties or activities.
Material Science
Research into the use of this compound in material science has shown promise. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials, making it suitable for applications in coatings and composites.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Competitive inhibition |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of morpholine, including this compound, exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The study highlighted its potential as a new class of antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Positional Isomers
Compound: 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine
- Molecular Formula: C₁₂H₁₅BrFNO₂
- Molecular Weight : 304.17 g/mol
- Key Difference : Fluorine at position 5 instead of 3.
Sulfonyl-Substituted Morpholine Derivatives
Compound : 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine
- Molecular Formula: C₁₁H₁₂BrFNO₃S
- Molecular Weight : 352.19 g/mol
- Key Difference: Sulfonyl (-SO₂-) group replaces the phenoxyethyl chain.
Compound : 4-[(4-Methoxyphenyl)sulfonyl]morpholine
Fluorinated and Nitro-Substituted Analogs
Compound: 4-[2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl]morpholine
- Molecular Formula : C₁₃H₁₅F₃N₂O₄
- Molecular Weight : 344.27 g/mol
- Key Features: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
- Implications : Nitro groups enhance electrophilicity, while CF₃ improves metabolic resistance. These traits are valuable in agrochemical or pharmaceutical design .
Compound: 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine
- Molecular Formula : C₁₇H₁₈FN₂O₂
- Molecular Weight : 317.34 g/mol
- Key Feature : Fluoropyridinyl substituent.
- Implications : Pyridine rings improve water solubility and metal-coordination capabilities, useful in catalysis or medicinal chemistry .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Activities |
|---|---|---|---|---|
| 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine | C₁₂H₁₅BrFNO₂ | 304.17 | 2-Br, 4-F phenoxy | Base compound; synthetic intermediate |
| 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine | C₁₂H₁₅BrFNO₂ | 304.17 | 2-Br, 5-F phenoxy | Positional isomer; steric variation |
| 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine | C₁₁H₁₂BrFNO₃S | 352.19 | Sulfonyl, 4-Br, 2-F | Higher polarity; metabolic stability |
| Arotinoid (naphthyl-propenyl derivative) | C₂₈H₃₄FNO₂ | 459.58 | Naphthyl-propenylphenoxy | Antitumor activity; low bone toxicity |
| 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine | C₁₃H₁₅F₃N₂O₄ | 344.27 | 4-NO₂, 2-CF₃ phenoxy | Electrophilic reactivity; agrochemical use |
Key Findings and Implications
Substituent Position: Fluorine at position 4 vs.
Functional Groups : Sulfonyl derivatives () exhibit higher polarity than ether-linked analogs, impacting solubility and metabolic stability.
Biological Activity: Complex structures like the arotinoid () show enhanced therapeutic efficacy but require sophisticated synthesis.
Fluorine and Nitro Groups : These substituents () improve lipophilicity and reactivity, critical in drug design and catalysis.
Biological Activity
Overview
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine is an organic compound with the molecular formula C12H15BrFNO2. It features a morpholine ring linked to a phenoxyethyl group that contains both bromine and fluorine substituents. This unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, which may modulate various biological pathways. This compound has been studied for its potential impact on neurological disorders, making it a significant candidate in drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, the introduction of the 2-bromo-4-fluorophenyl moiety into triazole derivatives has shown enhanced activity against various bacterial strains, including Micrococcus luteus. This suggests that modifications in the haloaryl substituents can significantly influence antibacterial efficacy .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties. Molecular docking studies have indicated that related compounds with similar substituents can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. This positions compounds like this compound as potential therapeutic agents for inflammatory conditions .
Case Studies
- Molecular Docking Studies : Research involving molecular docking has illustrated how the structural characteristics of this compound allow for effective binding to target enzymes. The studies reveal low root mean square deviation (RMSD) values, indicating stable interactions with target proteins .
- Synthesis and Characterization : Various synthetic routes have been explored to produce derivatives of this compound. For example, nucleophilic substitution reactions using potassium carbonate have been employed to synthesize the compound efficiently, followed by purification methods such as column chromatography.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[2-(4-Bromo-2-fluorophenoxy)ethyl]morpholine | Different halogen placement | Moderate antibacterial activity |
| 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]morpholine | Chlorine instead of bromine | Lower anti-inflammatory potential |
| 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]morpholine | Combination of bromine and chlorine | Enhanced receptor binding affinity |
Q & A
Q. What synthetic strategies are optimal for preparing 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine, and how can yield be maximized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2-bromo-4-fluorophenol with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Monitor reaction progress using TLC (Rf ~0.4).
- Yield Optimization: Increase reaction time to 36 hours if using electron-withdrawing substituents, and ensure strict anhydrous conditions to avoid hydrolysis .
Table 1: Comparison of Reaction Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 62 |
| NaH | THF | 60 | 36 | 58 |
| Et₃N | AcCN | 100 | 12 | 45 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR: Identify morpholine protons (δ 2.4–3.8 ppm) and aromatic signals (δ 6.8–7.5 ppm). The ethyl linker appears as a triplet (δ 3.6 ppm) .
- HRMS: Confirm molecular ion peak [M+H]⁺ at m/z 332.03 (calculated for C₁₂H₁₄BrFNO₂).
- IR: Look for C-O-C stretching (1100–1250 cm⁻¹) and aryl bromide (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the bromo-fluorophenoxy group in cross-coupling reactions?
- Methodological Answer:
- DFT Workflow:
Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for bromine.
Calculate Fukui indices to identify electrophilic/nucleophilic sites.
Simulate reaction pathways (e.g., Suzuki coupling) using transition state theory.
- Key Insight: The bromine atom exhibits higher electrophilicity (F⁺ = 0.12) compared to fluorine (F⁺ = 0.04), making it more reactive in Pd-catalyzed reactions .
Q. How can contradictory data in spectroscopic vs. crystallographic structural analyses be resolved?
- Methodological Answer:
- Scenario: NMR suggests axial chirality, but X-ray shows planar conformation.
- Resolution Steps:
Perform variable-temperature NMR to assess dynamic behavior.
Use SCXRD (single-crystal X-ray diffraction) to confirm solid-state conformation.
Compare with DFT-predicted torsional angles (±5° tolerance).
- Case Study: A morpholine derivative showed a 7° deviation between DFT and SCXRD due to crystal packing effects .
Q. What strategies mitigate decomposition during bioactivity assays under physiological conditions?
- Methodological Answer:
- Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC.
- Mitigation:
- Add antioxidants (e.g., 0.1% ascorbic acid) to suppress oxidation.
- Use prodrug design: Replace the morpholine ring with a more stable piperazine analog .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different enzyme inhibition studies?
- Methodological Answer:
- Potential Causes: Variations in assay pH, enzyme isoforms, or solvent (DMSO vs. ethanol).
- Validation Protocol:
Re-test under standardized conditions (e.g., 1% DMSO, pH 7.4).
Use isothermal titration calorimetry (ITC) to measure binding affinity independently.
- Example: A 2-fold IC₅₀ difference was traced to residual DMSO (≥2%) inhibiting enzyme activity .
Experimental Design Tables
Table 2: Key Parameters for Stability Studies
| Condition | Temperature (°C) | pH | Duration (h) | Degradation (%) |
|---|---|---|---|---|
| Aqueous buffer | 37 | 7.4 | 24 | 18 |
| Serum-containing | 37 | 7.4 | 24 | 35 |
| Antioxidant-added | 37 | 7.4 | 24 | 8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
